molecular formula C9H11BrN2O B2628788 4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one CAS No. 1935492-56-0

4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one

Cat. No.: B2628788
CAS No.: 1935492-56-0
M. Wt: 243.104
InChI Key: HJGRJSYROZMDOR-UHFFFAOYSA-N
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Description

4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one: is a heterocyclic organic compound that features a bromine atom, a cyclobutylmethyl group, and a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one typically involves the bromination of a pyridazinone precursor followed by the introduction of the cyclobutylmethyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The cyclobutylmethyl group can be introduced via alkylation reactions using cyclobutylmethyl halides under basic conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes. This includes the use of continuous flow reactors for bromination and alkylation steps to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutylmethyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the pyridazinone ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of cyclobutyl ketones or carboxylic acids.

    Reduction: Formation of 2-(cyclobutylmethyl)pyridazin-3(2H)-one.

    Substitution: Formation of 4-substituted pyridazinones with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators.

Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, the compound is explored for its use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromine atom and the cyclobutylmethyl group play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

    4-Bromophenylacetic acid: Another brominated compound with different functional groups and applications.

    4-Bromobiphenyl: A brominated biphenyl with distinct chemical properties and uses.

Uniqueness: 4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one is unique due to its combination of a bromine atom, a cyclobutylmethyl group, and a pyridazinone core

Properties

IUPAC Name

4-bromo-2-(cyclobutylmethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-8-4-5-11-12(9(8)13)6-7-2-1-3-7/h4-5,7H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGRJSYROZMDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C(=O)C(=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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